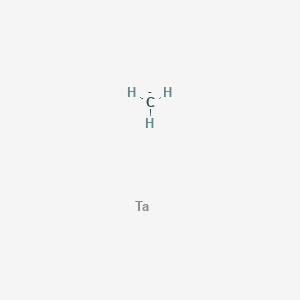
Tantalum(1+) methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tantalum(1+) methanide is a chemical compound consisting of a tantalum ion with a +1 charge and a methanide ion (CH₃⁻). Tantalum is a transition metal known for its high melting point, corrosion resistance, and ability to form stable compounds with various elements. Methanide, on the other hand, is a carbon-based anion derived from methane (CH₄) by removing one hydrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tantalum(1+) methanide typically involves the reaction of tantalum metal with methane under specific conditions. One common method is the reaction of tantalum with methane in the presence of a catalyst at high temperatures. This process can be represented by the following equation:
Ta+CH4→TaCH3++H2
Industrial Production Methods
Industrial production of this compound may involve advanced techniques such as chemical vapor deposition (CVD) or plasma-enhanced chemical vapor deposition (PECVD). These methods allow for the controlled deposition of tantalum methanide on various substrates, making it suitable for applications in microelectronics and other high-tech industries.
化学反応の分析
Types of Reactions
Tantalum(1+) methanide undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxygen to form tantalum oxides.
Reduction: Reaction with reducing agents to form lower oxidation state compounds.
Substitution: Replacement of the methanide group with other ligands.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Common reducing agents include hydrogen gas or metal hydrides.
Substitution: Reactions with halogens or other nucleophiles under controlled conditions.
Major Products Formed
Oxidation: Tantalum oxides (e.g., Ta₂O₅).
Reduction: Lower oxidation state tantalum compounds.
Substitution: Various tantalum complexes with different ligands.
科学的研究の応用
Tantalum(1+) methanide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other tantalum compounds.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for its use in radiotherapy sensitization, enhancing the effectiveness of radiation treatments.
Industry: Utilized in the production of microelectronic devices, coatings, and other high-tech applications.
作用機序
The mechanism of action of Tantalum(1+) methanide involves its ability to form stable complexes with various ligands. The molecular targets and pathways involved depend on the specific application. For example, in radiotherapy sensitization, tantalum methanide nanoparticles enhance the absorption of radiation, leading to increased damage to cancer cells.
類似化合物との比較
Similar Compounds
Tantalum carbide (TaC): Known for its hardness and used in cutting tools.
Tantalum nitride (TaN): Used as a thin film insulator in microelectronics.
Niobium methanide (NbCH₃⁺): Similar in structure and properties to Tantalum(1+) methanide.
Uniqueness
This compound is unique due to its specific combination of tantalum and methanide ions, which imparts distinct chemical and physical properties. Its high stability and reactivity make it suitable for a wide range of applications, from industrial processes to advanced scientific research.
特性
分子式 |
CH3Ta- |
|---|---|
分子量 |
195.982 g/mol |
IUPAC名 |
carbanide;tantalum |
InChI |
InChI=1S/CH3.Ta/h1H3;/q-1; |
InChIキー |
SUALLTDPILIPNG-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[Ta] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12450596.png)
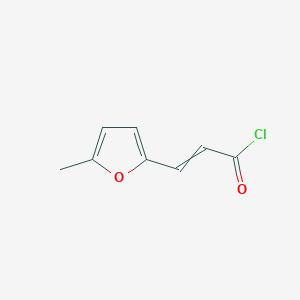
![2-(2,3-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12450610.png)
![Tert-butyl 3-{[2-(3-bromophenyl)ethyl]amino}pyrrolidine-1-carboxylate](/img/structure/B12450624.png)
![N-[3-(morpholin-4-yl)propyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B12450629.png)

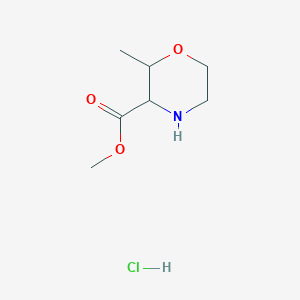
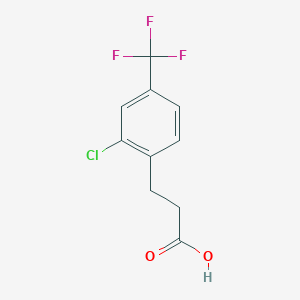
![5-Methyl-N'-[(3E)-2-oxo-1-(prop-2-EN-1-YL)indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12450648.png)
![(5E)-5-[(2-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12450655.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine](/img/structure/B12450687.png)
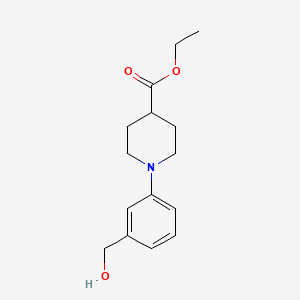

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12450698.png)
